![molecular formula C17H17N3O4 B2973712 N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941890-47-7](/img/structure/B2973712.png)
N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as FMP-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FMP-1 is a small molecule inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5), which has been implicated in various biological processes, including gene expression, RNA processing, and protein translation.
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been used in various scientific research applications, including cancer research, epigenetics, and neurobiology. PRMT5 has been shown to play a critical role in cancer cell growth and survival, and N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been used as a tool to investigate the role of PRMT5 in cancer development. In addition, N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been used to study the epigenetic regulation of gene expression, as PRMT5 is involved in the methylation of histone proteins that control gene transcription. N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has also been used to investigate the role of PRMT5 in neuronal development and function.
Mechanism of Action
N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide inhibits the activity of PRMT5 by binding to its catalytic domain, which prevents the enzyme from methylating its substrates. PRMT5 is involved in the methylation of various proteins, including histones, RNA-binding proteins, and transcription factors, which regulate gene expression and other cellular processes. By inhibiting PRMT5, N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can modulate these processes and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects
N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been shown to have potent inhibitory effects on PRMT5 activity in vitro and in vivo. In cancer cells, N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been shown to induce cell cycle arrest and apoptosis, which suggests that targeting PRMT5 with N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide may have therapeutic potential in cancer treatment. In addition, N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been shown to affect the differentiation and function of neurons, which suggests that it may have applications in neurobiology.
Advantages and Limitations for Lab Experiments
One advantage of using N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in lab experiments is its specificity for PRMT5, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments. In addition, N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide may have off-target effects on other enzymes or pathways, which can complicate the interpretation of experimental results.
Future Directions
Future research on N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide may focus on improving its pharmacological properties, such as solubility, stability, and bioavailability, to enhance its efficacy and potential clinical applications. In addition, N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide may be used in combination with other drugs or therapies to enhance its therapeutic effects in cancer and other diseases. Further studies may also investigate the role of PRMT5 and N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in other biological processes and diseases, such as inflammation, cardiovascular disease, and infectious diseases.
Synthesis Methods
The synthesis of N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves multiple steps, including the coupling of furfurylamine and 3-(2-oxopyrrolidin-1-yl)aniline to form the intermediate compound, which is then reacted with oxalyl chloride to produce the final product. The yield of N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-15-7-2-8-20(15)13-5-1-4-12(10-13)19-17(23)16(22)18-11-14-6-3-9-24-14/h1,3-6,9-10H,2,7-8,11H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXISWNSHXFERTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide |
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